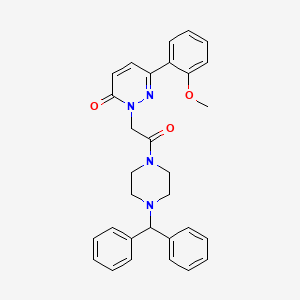

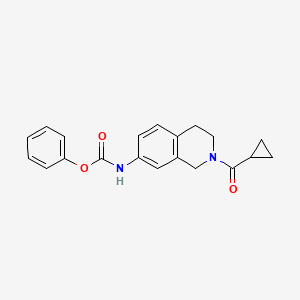

![molecular formula C6H4BrN3 B3002208 4-Bromo-[1,2,3]triazolo[1,5-A]pyridine CAS No. 1367827-91-5](/img/structure/B3002208.png)

4-Bromo-[1,2,3]triazolo[1,5-A]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-[1,2,3]triazolo[1,5-a]pyridine is a compound that belongs to the class of triazolopyridines, which are heterocyclic compounds containing a triazole ring fused to a pyridine ring. These compounds are of interest due to their potential pharmaceutical applications and their use as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of triazolopyridine derivatives can be achieved through various methods. One approach involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration under microwave irradiation to produce [1,2,4]triazolo[4,3-a]pyridines with various substituents at the 3-position . Another method includes a metal-free synthesis using phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, which allows for the construction of a 1,2,4-triazolo[1,5-a]pyridine skeleton through oxidative N-N bond formation . Additionally, the reaction of partially hydrogenated triazolopyrimidines with α-bromoketones can lead to the formation of various polycyclic compounds, including imidazo[2',1':3,4][1,2,4]triazolo[1,5-a]pyrimidines .

Molecular Structure Analysis

The molecular structure of triazolopyridine derivatives can be elucidated using various spectroscopic techniques. For instance, the X-ray structure of synthesized triazolopyridines has been determined, revealing the crystallization in the monoclinic space group and providing detailed information about bond lengths and angles . The structure of a related compound, 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, was also confirmed by single-crystal X-ray structure determination .

Chemical Reactions Analysis

Triazolopyridines can undergo various chemical reactions, which are essential for their diversification and potential applications. For example, the reaction of 2-amino[1,2,4]triazolo[1,5-a]pyrimidines with α-bromoketones can lead to selective quaternization and oxidative aromatization . The presence of halogen functionalities on the pyrimidine nucleus of some triazolopyridines allows for further diversification through palladium-catalyzed cross-couplings and Buchwald–Hartwig amination .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyridines are influenced by their molecular structure and substituents. The diverse supramolecular synthons formed by these compounds in the solid state can affect their properties and potential pharmaceutical applications . The antifungal activity of certain triazolopyridines has been evaluated, and moderate activity has been reported . Additionally, computational methods such as Density Functional Theory (DFT) can be used to study the electronic properties and atomic net charges of these compounds .

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Efficient Synthesis

4-Bromo-[1,2,3]triazolo[1,5-a]pyridine derivatives have been efficiently synthesized using various methods. One such method involves the oxidative cyclization using N-Chlorosuccinimide (NCS) under mild conditions. This process allows for the creation of structurally diverse triazolopyridines (El-Kurdi et al., 2021). Another approach is the metal-free synthesis using phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, which leads to high reaction yields and short reaction times (Zheng et al., 2014).

X-ray Structure Analysis

The structural characterization of these compounds is often achieved through techniques like 1H NMR, 13C NMR, FTIR, MS, and X-ray diffraction. This detailed analysis aids in understanding the molecular arrangement and properties of the synthesized compounds (El-Kurdi et al., 2021).

Biological and Chemical Properties

Antioxidant Activity

this compound derivatives exhibit notable antioxidant properties. A study involving the synthesis of these derivatives and subsequent testing of their antioxidant capabilities revealed that certain compounds within this class demonstrate significant activity in inhibiting the oxidation of adrenaline under conditions of oxidative stress (Smolsky et al., 2022).

Synthetic Versatility for Diversification

The presence of halogen functionalities in these compounds renders them versatile intermediates in chemical syntheses. For instance, 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, a related compound, showcase this versatility through their ability to undergo reactions such as palladium-catalyzed cross-couplings and Buchwald–Hartwig amination (Tang et al., 2014).

Potential in Pharmacology

These compounds have shown promise in various pharmacological applications. Their unique electronic and intermolecular interactional characteristics, especially when substituted at specific positions, can significantly influence their pharmaceutical potential (Chai et al., 2019).

Other Applications

- Herbicidal Activity: Some derivatives of this compound have shown to possess excellent herbicidal activity, demonstrating their potential utility in agricultural settings (Moran, 2003).

Mecanismo De Acción

Target of Action

Similar compounds such as 1,2,4-triazolo[1,5-a]pyridines have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .

Mode of Action

It’s known that triazolopyridines can react with electrophiles in two contrasting ways, giving 3-substituted triazolopyridines or products resulting from triazolo ring opening with loss of molecular nitrogen . This suggests that the compound may interact with its targets through similar mechanisms, leading to changes in the targets’ function.

Biochemical Pathways

For instance, 1,2,4-triazolo[1,5-A]pyridines have been found to inhibit the enzyme acetolactate synthase (AHAS), which plays a key role in the biosynthesis of branched-chain amino acids .

Pharmacokinetics

In silico admet studies of similar compounds have shown suitable pharmacokinetic properties . These properties can impact the bioavailability of the compound, influencing its ability to reach its targets in the body.

Result of Action

Similar compounds have shown cytotoxic activities against various cancer cell lines . This suggests that 4-Bromo-[1,2,3]triazolo[1,5-A]pyridine may also have potential antitumor activity.

Action Environment

It’s known that factors such as temperature, ph, and the presence of other molecules can affect the activity of similar compounds .

Propiedades

IUPAC Name |

4-bromotriazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-5-2-1-3-10-6(5)4-8-9-10/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDMZVBQKJGPKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=N2)C(=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1367827-91-5 |

Source

|

| Record name | 4-bromo-[1,2,3]triazolo[1,5-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl N-[1-(5-methylpyridin-2-yl)cyclopropyl]carbamate](/img/structure/B3002125.png)

![2-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-isopropylacetamide](/img/structure/B3002126.png)

![N-(4-bromophenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3002130.png)

![1-[5-[4-Amino-7-(1-methylpyrazol-4-yl)thieno[3,2-c]pyridin-3-yl]-2,3-dihydroindol-1-yl]-2-phenylethanone](/img/structure/B3002131.png)

![(Z)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-benzyl-N-(2-hydroxyethyl)propanamide](/img/structure/B3002136.png)

![Ethyl 5-(2-chloro-6-fluorobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3002138.png)